molecular formula C20H26N2O4S B297000 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide

Cat. No. B297000
M. Wt: 390.5 g/mol
InChI Key: YFVJEKCCWIRBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. It was first discovered by Professor Praveen Anand and his team at Imperial College London in collaboration with Spinifex Pharmaceuticals. EMA401 has shown promising results in preclinical and clinical trials and has the potential to be a novel and effective treatment for chronic pain.

Mechanism of Action

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide works by selectively blocking the activity of Nav1.7 sodium channels, which are predominantly expressed in sensory neurons. These channels play a key role in the transmission of pain signals, and blocking their activity can reduce the transmission of pain signals to the brain. 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide has been shown to be highly selective for Nav1.7 channels and does not affect the activity of other sodium channels.
Biochemical and Physiological Effects:
2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide has been shown to be effective in reducing pain in animal models of neuropathic pain and in human clinical trials for post-herpetic neuralgia. It has also been shown to be safe and well-tolerated in clinical trials. 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide does not affect the activity of other sodium channels, which reduces the risk of side effects associated with other sodium channel blockers.

Advantages and Limitations for Lab Experiments

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide has several advantages for lab experiments. It is highly selective for Nav1.7 channels and does not affect the activity of other sodium channels, which makes it a useful tool for studying the role of Nav1.7 channels in pain transmission. However, 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide is a small molecule drug candidate and may have limited use in certain types of experiments.

Future Directions

There are several future directions for research on 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide. One potential area of research is the development of more potent and selective Nav1.7 channel blockers. Another area of research is the investigation of the role of Nav1.7 channels in other types of pain, such as inflammatory pain. Additionally, 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide may have potential for the treatment of other neurological disorders, such as epilepsy and migraine.

Synthesis Methods

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of mesityl oxide with ethyl chloroacetate to form ethyl 4-methyl-3-oxo-2-phenylbutanoate. This intermediate is then reacted with methylsulfonyl chloride and aniline to form 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide.

Scientific Research Applications

2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain and in human clinical trials for post-herpetic neuralgia. 2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide works by blocking the activity of a specific type of sodium channel called Nav1.7, which is involved in the transmission of pain signals.

properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H26N2O4S/c1-6-26-18-10-8-7-9-17(18)22(27(5,24)25)13-19(23)21-20-15(3)11-14(2)12-16(20)4/h7-12H,6,13H2,1-5H3,(H,21,23)

InChI Key

YFVJEKCCWIRBIZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C

Origin of Product

United States

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